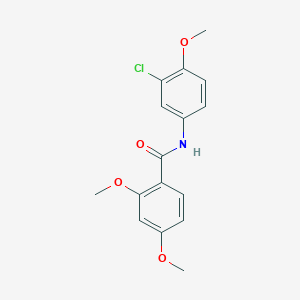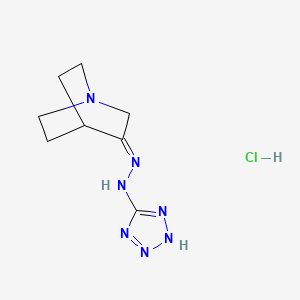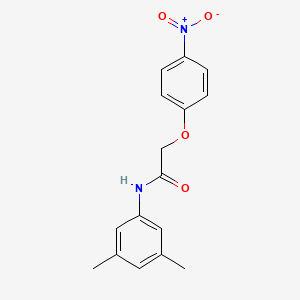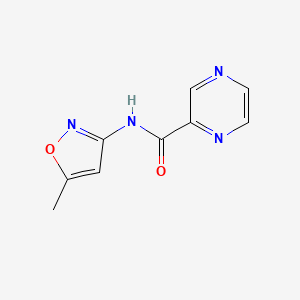
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide, also known as AG490, is a small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in a variety of biological processes, including immune response, cell growth and differentiation, and hematopoiesis. AG490 has been widely studied for its potential therapeutic applications in cancer, autoimmune diseases, and other disorders.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases and preventing their activation. This leads to the inhibition of downstream signaling events and the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects, and to modulate immune responses. N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It is also relatively specific for the JAK/STAT pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, like all research tools, N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has limitations. It may not be effective in all cell types or in all experimental conditions, and its effects may be influenced by factors such as cell density, culture conditions, and the presence of other signaling molecules.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide. One area of interest is the development of more potent and specific JAK/STAT inhibitors that can be used as therapeutics for cancer and other diseases. Another area of interest is the investigation of the role of JAK/STAT signaling in other biological processes, such as stem cell differentiation and development. Finally, there is a need for further research on the mechanisms of action of N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide and other JAK/STAT inhibitors, in order to better understand their effects and potential therapeutic applications.
Méthodes De Synthèse
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One commonly used method involves the reaction of 2,4-dimethoxybenzoic acid with 3-chloro-4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to yield N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-11-5-6-12(15(9-11)22-3)16(19)18-10-4-7-14(21-2)13(17)8-10/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRYMQSPQHYYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)

![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)



![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)
![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)